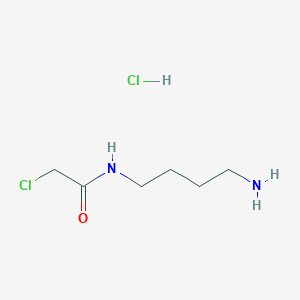

N-(4-aminobutyl)-2-chloroacetamide hydrochloride

Description

Introduction to N-(4-aminobutyl)-2-chloroacetamide Hydrochloride

Historical Context and Discovery

The development of this compound emerged from the broader research into chloroacetamide derivatives and their applications in organic synthesis. While specific historical documentation of this compound's initial synthesis is limited, the compound appears to have been developed as part of systematic investigations into amino-functionalized chloroacetamides during the early 21st century. The compound's Chemical Abstracts Service registry number indicates its formal recognition and cataloging in chemical databases around 2014, suggesting its emergence in the research literature during this period.

The synthesis and characterization of this compound likely arose from the need for versatile synthetic intermediates that could serve as building blocks in pharmaceutical chemistry and materials science. Research into similar chloroacetamide compounds has demonstrated their utility in various synthetic transformations, particularly in the formation of nitrogen-containing heterocycles and as precursors for more complex molecular architectures. The specific combination of the chloroacetamide functionality with the 4-aminobutyl chain was designed to provide both reactive sites for further chemical modifications and improved solubility characteristics through salt formation.

Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature clearly indicates the structural features of the molecule, including the chloroacetamide core functionality and the terminal amino group positioned at the fourth carbon of the butyl chain. Alternative systematic nomenclature includes "Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1)", which emphasizes the acetamide foundation of the molecular structure.

The compound is also known by several synonyms in chemical databases and commercial catalogs. These include "this compound" and various abbreviated forms used in different chemical suppliers' catalogs. The consistency in naming across different sources reflects the compound's established identity in the chemical literature and commercial markets.

CAS Registry Number and Structural Formula

The Chemical Abstracts Service registry number for this compound is 1423029-28-0. This unique identifier provides unambiguous reference to the specific compound structure and stereochemistry. The molecular formula is consistently reported as C₆H₁₄Cl₂N₂O, indicating the presence of six carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom.

The structural formula reveals the compound's architecture, featuring a chloroacetamide group (-CO-CH₂Cl) linked to a four-carbon chain terminating in an amino group. The hydrochloride salt formation involves protonation of the terminal amino group, resulting in the incorporation of an additional chloride ion. The molecular weight is calculated as 201.09 atomic mass units, reflecting the combined mass of the organic cation and the chloride counterion.

| Property | Value |

|---|---|

| CAS Registry Number | 1423029-28-0 |

| Molecular Formula | C₆H₁₄Cl₂N₂O |

| Molecular Weight | 201.09 |

| Chemical Class | Chloroacetamide hydrochloride |

SMILES, InChI, and Other Chemical Identifiers

The Simplified Molecular Input Line Entry System representation for this compound is recorded as "C(CCNC(=O)CCl)CN.Cl" or alternatively as "O=C(NCCCCN)CCl.[H]Cl". These SMILES notations provide a linear text representation of the molecular structure, facilitating computational chemistry applications and database searches. The notation clearly shows the connectivity between the chloroacetamide group and the aminobutyl chain, as well as the separate chloride ion.

The International Chemical Identifier for this compound is "InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H". This identifier provides a standardized way to represent the compound's structure that is independent of atom numbering or orientation. The InChI Key, "YUJMLUUTGQFWEZ-UHFFFAOYSA-N", serves as a shortened, hash-based version of the full InChI string, enabling rapid database lookups and structure verification.

Additional chemical identifiers include various database-specific codes used by chemical suppliers and research institutions. These identifiers facilitate the compound's procurement and ensure accurate communication among researchers working with this material.

| Identifier Type | Value |

|---|---|

| SMILES | C(CCNC(=O)CCl)CN.Cl |

| InChI | InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H |

| InChI Key | YUJMLUUTGQFWEZ-UHFFFAOYSA-N |

Overview of Academic and Industrial Relevance

This compound has established significant relevance in both academic research and industrial applications, primarily serving as a versatile synthetic intermediate. The compound's unique structural features, combining a reactive chloroacetamide group with a terminal amino functionality, make it particularly valuable for constructing more complex molecular architectures. Academic researchers have recognized its potential in developing novel synthetic methodologies and as a building block for bioactive compounds.

In the pharmaceutical industry, compounds with similar structural motifs have shown promise in drug development programs. The chloroacetamide functionality provides a reactive handle for nucleophilic substitution reactions, while the amino group offers opportunities for further functionalization through amide bond formation or other nitrogen-based transformations. Research has demonstrated that related chloroacetamide derivatives can serve as intermediates in the synthesis of compounds with potential therapeutic applications, including those targeting gastrointestinal disorders and other medical conditions.

The compound's industrial relevance extends to its role in fine chemical manufacturing and custom synthesis operations. Chemical suppliers and research institutions have recognized its value as a research tool, evidenced by its availability through multiple commercial sources. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it more suitable for large-scale synthetic applications and storage under standard laboratory conditions.

Research applications have encompassed various areas of synthetic organic chemistry, including the development of new reaction methodologies and the synthesis of nitrogen-containing heterocycles. The compound's dual functionality allows researchers to explore both electrophilic and nucleophilic reaction pathways, providing flexibility in synthetic design. Additionally, its potential applications in materials science and polymer chemistry have been investigated, particularly in contexts where controlled functionality introduction is required.

Scope and Objectives of Research

Current research involving this compound encompasses several key objectives that reflect the compound's versatility and potential applications. Primary research goals include the development of efficient synthetic methodologies that utilize the compound's unique reactivity profile to construct complex molecular frameworks. Researchers are particularly interested in exploring the compound's utility in forming carbon-nitrogen bonds and in cyclization reactions that can lead to biologically relevant heterocyclic systems.

Investigation into the compound's behavior under various reaction conditions forms another significant research objective. Scientists are examining how different catalysts, solvents, and reaction parameters affect the compound's reactivity, particularly focusing on selective transformations that preserve or modify specific functional groups. These studies aim to expand the synthetic utility of the compound and develop more efficient methods for incorporating it into complex synthetic sequences.

The exploration of structure-activity relationships represents an important research direction, where investigators seek to understand how modifications to the basic N-(4-aminobutyl)-2-chloroacetamide structure affect biological activity and chemical reactivity. This research involves systematic variation of the alkyl chain length, substitution patterns, and functional group modifications to optimize properties for specific applications. Such studies provide fundamental insights that guide the design of new compounds with enhanced properties.

Research objectives also include the development of green chemistry approaches that utilize this compound in environmentally friendly synthetic processes. Scientists are investigating reaction conditions that minimize waste generation, reduce the use of hazardous solvents, and improve overall process efficiency. These efforts align with contemporary sustainability goals in chemical research and manufacturing.

Furthermore, computational chemistry studies complement experimental research by providing theoretical insights into the compound's electronic structure, conformational preferences, and reaction mechanisms. These investigations help predict optimal reaction conditions and guide experimental design, ultimately accelerating the development of new applications for this compound in various fields of chemical research.

Properties

IUPAC Name |

N-(4-aminobutyl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJMLUUTGQFWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)CCl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-28-0 | |

| Record name | Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride typically involves the reaction of 4-aminobutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Pharmacological Applications

-

Calmodulin Inhibition

- N-(4-aminobutyl)-2-chloroacetamide hydrochloride is recognized as a calmodulin antagonist. Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes. By inhibiting calmodulin, this compound can affect signal transduction pathways involving calcium ions, making it valuable in studies related to cardiovascular diseases and neurobiology .

-

Nitric Oxide Synthase Studies

- Research has indicated that this compound can inhibit nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. The inhibition of NOS can be utilized to study the role of NO in various physiological and pathological processes, including inflammation and vasodilation .

- Cellular Studies

Biochemical Applications

- Enzyme Activity Modulation

- Research on Neurotransmission

Case Study 1: Inhibition of Nitric Oxide Production

A study published in the Journal of Leukocyte Biology demonstrated that this compound effectively inhibited nitric oxide production in human neutrophils. This finding highlights its potential use in research focused on inflammatory responses and immune system modulation .

Case Study 2: Calmodulin Antagonism and Cancer Research

In cancer research, this compound has been used to investigate the role of calmodulin in tumor growth and metastasis. By inhibiting calmodulin, researchers observed changes in tumor cell motility and invasiveness, suggesting potential therapeutic avenues for cancer treatment .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-2-chloroacetamide hydrochloride involves its interaction with biological molecules through its reactive functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The aminobutyl chain may also facilitate the compound’s entry into cells, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamides with Aromatic Substitutions

2-Chloro-N-(4-fluorophenyl)acetamide ()

- Structural Differences: Replaces the 4-aminobutyl group with a 4-fluorophenyl ring.

- Physicochemical Properties : Lower molecular weight (187.6 g/mol vs. ~200–250 g/mol for the main compound) and higher hydrophobicity due to the fluorine atom.

- Applications: Used as an intermediate for quinoline and piperazinedione derivatives. The fluorine atom enhances metabolic stability but reduces solubility compared to the aminobutyl group .

N-(4-Nitrophenyl)-2-chloroacetamide ()

- Structural Differences: Features a nitro group on the phenyl ring instead of the aminobutyl chain.

- Reactivity : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the chloroacetamide group. This enhances reactivity in substitution reactions but reduces bioavailability due to poor solubility .

N-(4-Chlorobenzyl)-2-(ethylamino)acetamide Hydrochloride ()

- Structural Differences: Contains a chlorobenzyl group and ethylamino side chain.

- Biological Relevance: The ethylamino group provides basicity, while the chlorobenzyl moiety enhances hydrophobic interactions. Used in pharmacological studies targeting neurotransmitter receptors .

Sulfonamide and Isoxazole Derivatives

N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride ()

- Structural Differences : Replaces the chloroacetamide with a naphthalenesulfonamide group.

- Biological Activity : Acts as a calmodulin antagonist (W-12 derivative). The sulfonamide group increases hydrophobicity, enhancing binding to hydrophobic pockets in proteins. Molecular weight (314.83 g/mol) is higher than the main compound, affecting pharmacokinetics .

2-(3,4-Bis(4-Methoxyphenyl)isoxazol-5-yl)-N-(4-aminobutyl)acetamide Hydrochloride ()

Alkyl Chain Variants

N-(6-Aminohexyl)-5-Chloro-1-naphthalenesulfonamide (W-7) ()

- Structural Differences : Extends the alkyl chain to six carbons and replaces acetamide with naphthalenesulfonamide.

- Hydrophobic Interactions : The longer alkyl chain and chlorine atom enhance binding to calmodulin. Chlorine-deficient analogs show reduced activity, highlighting the importance of halogenation in hydrophobicity and efficacy .

Comparative Data Table

Key Findings and Implications

Role of Substituents: Chlorine: Enhances electrophilicity and hydrophobic interactions, critical for enzyme inhibition (e.g., calmodulin antagonists) . Aromatic Groups: Fluorine or nitro substituents improve metabolic stability but reduce solubility compared to alkylamine chains . Alkyl Chains: Longer chains (e.g., 4-aminobutyl vs. 6-aminohexyl) influence binding affinity and pharmacokinetics .

Biological Activity: The 4-aminobutyl group in the main compound provides a balance of solubility (via HCl salt) and reactivity, making it adaptable for diverse applications, unlike rigid aromatic derivatives.

Synthetic Utility :

- Chloroacetamides are preferred for nucleophilic substitution reactions, while sulfonamides and isoxazoles are tailored for target-specific drug design .

Biological Activity

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloroacetamide moiety, which is known for its reactivity and ability to form covalent bonds with biological macromolecules. The compound's structure can be represented as follows:

- Chemical Formula : C₅H₁₃ClN₂O·HCl

- Molecular Weight : 180.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, compounds with chloroacetamido groups have been shown to exhibit selective inhibition of certain proteins, such as glutaredoxin 1 (Grx1), which plays a crucial role in cellular redox regulation. This inhibition occurs via covalent modification of the active site thiol group, leading to decreased enzymatic activity .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study focusing on similar chloroacetamido compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, related compounds exhibited IC50 values ranging from 1.30 µM to higher values depending on the specific cell line tested .

Anti-inflammatory Effects

Chloroacetamido compounds have also been investigated for their anti-inflammatory effects. In particular, studies have shown that these compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as Grx1 .

Table 1: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the standard synthetic routes for preparing N-(4-aminobutyl)-2-chloroacetamide hydrochloride?

The compound is typically synthesized via chloroacetylation of primary amines. A common approach involves reacting 4-aminobutylamine with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under anhydrous conditions. The reaction is often catalyzed by a base like triethylamine to neutralize HCl byproducts. Post-synthesis, purification is achieved via recrystallization or column chromatography, with final characterization using ¹H/¹³C NMR and FT-IR to confirm the amide bond formation and hydrochloride salt .

Q. What characterization techniques are essential for verifying the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the chloroacetamide group (-CO-NH-) and the aminobutyl chain.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

- Elemental Analysis (EA) : To confirm the C, H, N, and Cl content.

- FT-IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N-H bend) are critical .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

- pH-dependent degradation assays (e.g., incubating in buffers from pH 2–9 at 37°C).

- Thermogravimetric Analysis (TGA) to evaluate thermal decomposition.

- HPLC-PDA monitoring for degradation products under accelerated storage conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from differences in metabolism or bioavailability. Strategies include:

- Liver microsome assays to identify metabolic pathways (e.g., cytochrome P450 interactions).

- Pharmacokinetic profiling (plasma half-life, tissue distribution) using LC-MS/MS.

- Structure-activity relationship (SAR) studies to optimize substituents for enhanced stability. For example, modifying the aminobutyl chain or chloroacetamide group may reduce off-target effects .

Q. What advanced analytical methods are suitable for studying its interaction with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with proteins or nucleic acids.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., to enzymes or receptors).

- Molecular Docking Simulations : Predict binding modes using software like AutoDock Vina. For instance, the chloroacetamide group may act as an electrophilic warhead in covalent inhibitor design .

Q. How can researchers optimize reaction yields in large-scale synthesis?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloroacetylation.

- Catalyst screening : Bases like NaHCO₃ or K₂CO₃ may enhance efficiency compared to triethylamine.

- Flow chemistry : Continuous-flow systems improve mixing and scalability .

Q. What computational tools aid in predicting the compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.